1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Description
1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable compound in research and industry.
Properties
CAS No. |
25956-35-8 |
|---|---|
Molecular Formula |
C21H17N3O8S2 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
1-amino-4-(3-amino-2-methyl-5-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C21H17N3O8S2/c1-9-13(22)6-10(33(27,28)29)7-14(9)24-15-8-16(34(30,31)32)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26/h2-8,24H,22-23H2,1H3,(H,27,28,29)(H,30,31,32) |
InChI Key |
QESOMBMPKAMMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid typically involves:
Step 1: Preparation of the anthraquinone sulfonic acid intermediate
Starting from anthraquinone derivatives, sulfonation is performed to introduce sulfonic acid groups at specific positions (e.g., position 2). This step often uses concentrated sulfuric acid or oleum under controlled temperature to avoid over-sulfonation.Step 2: Halogenation of the anthraquinone intermediate
Introduction of a halogen (commonly bromine) at position 1 or 4 of the anthraquinone ring to create a reactive site for nucleophilic substitution.Step 3: Nucleophilic aromatic substitution with substituted aniline
The halogenated anthraquinone sulfonic acid intermediate is reacted with 3-amino-2-methyl-5-sulfoaniline under basic conditions (e.g., sodium carbonate) and in the presence of a copper catalyst to facilitate the formation of the amino linkage between the anthraquinone and the substituted aniline.Step 4: Purification and isolation
The crude product is purified by recrystallization or chromatographic techniques such as preparative reverse-phase HPLC, using mobile phases compatible with the compound’s solubility and stability (e.g., acetonitrile-water mixtures with phosphoric or formic acid).
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Sulfonation | Concentrated H2SO4 or oleum, controlled temp (80-120°C) | Introduces sulfonic acid at anthraquinone 2-position |
| 2 | Halogenation | Bromine or N-bromosuccinimide (NBS), solvent (e.g., acetic acid) | Selective bromination at position 1 or 4 |
| 3 | Nucleophilic aromatic substitution | 3-Amino-2-methyl-5-sulfoaniline, Cu catalyst, Na2CO3, aqueous or mixed solvent | Coupling forms the amino linkage |
| 4 | Purification | Recrystallization or preparative RP-HPLC | Use of acetonitrile-water with acid modifier |
Catalysts and Solvents
- Copper catalysts (e.g., Cu powder or Cu salts) are essential for facilitating the nucleophilic aromatic substitution step, enhancing reaction rates and yields.
- Sodium carbonate acts as a base to deprotonate the amine and promote nucleophilicity.
- Solvents such as water, acetonitrile, or mixed aqueous-organic systems are used depending on solubility and reaction step.
- For purification, reverse-phase HPLC with columns like Newcrom R1 and mobile phases containing acetonitrile and phosphoric or formic acid are effective.
Research Findings and Optimization
- The reaction yield and purity depend heavily on the control of sulfonation and halogenation steps to avoid polysubstitution or degradation.
- Copper-catalyzed coupling reactions have been optimized to minimize side reactions and improve selectivity for the desired amino linkage.
- Analytical methods such as HPLC and mass spectrometry are used to monitor reaction progress and purity, with MS-compatible mobile phases (formic acid replacing phosphoric acid) facilitating downstream analysis.
- The compound’s multiple polar groups require careful control of pH and ionic strength during purification to maintain solubility and prevent precipitation.
Summary Table of Preparation Method
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential as a fluorescent marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The sulfonic acid groups enhance its solubility and reactivity, making it effective in different environments.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-((3-amino-2-methylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- 1-Amino-4-((3-amino-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Uniqueness
1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and sulfonic acid groups makes it highly versatile for various applications.
Biological Activity
1-Amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid (CAS Number: 25956-35-8) is a synthetic compound belonging to the anthraquinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 503.54 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.
Antioxidant Activity
Research indicates that compounds similar to 1-amino-4-((3-amino-2-methyl-5-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial properties. The presence of sulfonic acid groups enhances its solubility in water, potentially increasing its efficacy against microbial pathogens.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. For instance, it may interact with α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial for managing diabetes by slowing down glucose absorption.
Study on Antioxidant and Antimicrobial Activities
A study conducted on similar anthraquinone derivatives demonstrated that they exhibited strong antioxidant activity measured through various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The results indicated an antioxidant activity percentage exceeding 80%, suggesting a high potential for therapeutic applications.
| Compound | DPPH Scavenging (%) | FRAP (mmol/g) |
|---|---|---|
| Sample A | 84.01 | 20.1 |
| Sample B | 78.50 | 18.0 |
Enzyme Inhibition Studies
In silico docking studies have shown promising results for the inhibition of α-glucosidase by anthraquinone derivatives. The binding affinities were reported as follows:
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| 1-Amino Compound | -8.6 |
| Other Derivative A | -7.5 |
| Other Derivative B | -6.8 |
These findings indicate that the compound could serve as a lead structure for developing new antidiabetic agents.
Q & A
Basic Research Question: What are effective synthetic routes for preparing this anthraquinone sulfonic acid derivative, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves coupling anthraquinone sulfonic acid precursors with substituted aniline derivatives. For example:
- Step 1: Start with 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid (structural analogs in ).
- Step 2: Introduce the 3-amino-2-methyl-5-sulphophenyl group via nucleophilic aromatic substitution under controlled pH (6–7) to avoid over-sulfonation .
- Purification: Use ion-exchange chromatography to isolate the disulfonated product, leveraging the sodium salt’s solubility (see sodium salts in ). Monitor purity via HPLC with UV detection at 450–500 nm (anthraquinone absorbance range) .
Basic Research Question: How can the compound’s solubility and stability in aqueous solutions be characterized for experimental applications?
Methodological Answer:
- Solubility Testing: Dissolve the sodium salt form ( ) in buffered solutions (pH 2–12) and measure solubility via gravimetric analysis. Sulfonic acid groups enhance water solubility, but aggregation may occur at high concentrations (>1 mM) .
- Stability: Perform accelerated degradation studies under UV light (254 nm) and elevated temperatures (40–60°C). Monitor sulfonate group integrity via FTIR (S=O stretching at 1040 cm⁻¹) and anthraquinone backbone stability via UV-Vis spectroscopy .
Advanced Research Question: How do steric and electronic effects influence the compound’s reactivity in dye-sensitized or catalytic applications?
Methodological Answer:
- Steric Effects: The methyl group on the 2-methyl-5-sulphophenyl moiety ( ) introduces steric hindrance, reducing coupling efficiency with bulky substrates. Quantify using Hammett substituent constants (σ values) to predict electronic effects .
- Electronic Effects: The electron-withdrawing sulfonic acid groups stabilize the anthraquinone radical anion, enhancing redox activity. Use cyclic voltammetry (CV) to measure reduction potentials in DMSO/water mixtures (reference Ag/AgCl) .
Advanced Research Question: What analytical strategies resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
- NMR Discrepancies: For overlapping proton signals (e.g., aromatic protons at δ 7.5–8.5 ppm), use 2D COSY or HSQC to assign peaks. Compare with computational models (DFT-based chemical shift predictions) .
- Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 724.7567 for C₃₉H₃₃N₄NaO₇S in ) confirms molecular weight. For fragmentation patterns, compare with analogs like 9,10-dihydro-9,10-dioxoanthracene derivatives .
Advanced Research Question: How does the compound interact with metal ions, and what methodologies quantify these interactions?
Methodological Answer:
- Complexation Studies: Titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solution. Monitor via UV-Vis (charge-transfer band shifts) and ICP-OES for metal binding stoichiometry .
- Thermodynamic Analysis: Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and enthalpy changes. Anthraquinone sulfonates typically show strong chelation with divalent cations .
Advanced Research Question: What computational approaches predict the compound’s behavior in photochemical applications?
Methodological Answer:
- TD-DFT Modeling: Simulate electronic transitions (e.g., π→π* in anthraquinone) to predict absorption maxima. Compare with experimental UV-Vis data ( ).
- Solvent Effects: Use COSMO-RS to model solvation effects on fluorescence quantum yield. Polar solvents (e.g., water) may quench emission due to hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
